An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)piperidine Hydrochloride: Core Physicochemical and Pharmacological Properties
An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)piperidine Hydrochloride: Core Physicochemical and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(3,4-difluorophenyl)piperidine hydrochloride, a fluorinated derivative of the phenylpiperidine scaffold. Phenylpiperidines are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system.[1][2] The introduction of fluorine atoms to the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This document, intended for researchers and drug development professionals, synthesizes available data and predictive insights into the physicochemical properties, synthesis, potential pharmacological profile, and analytical considerations for this compound. Due to the limited publicly available experimental data for this specific molecule, this guide combines established principles of medicinal chemistry with data from closely related analogues to provide a robust foundational understanding.
Introduction to Phenylpiperidine Scaffolds
The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products.[4] When a phenyl group is directly attached to the piperidine ring, the resulting phenylpiperidine scaffold gives rise to a class of compounds with significant pharmacological importance, particularly as analgesics, antipsychotics, and antidepressants.[2] The position of the phenyl substitution on the piperidine ring (2, 3, or 4) dramatically influences the biological activity. While 4-phenylpiperidine derivatives, such as fentanyl and meperidine, are well-studied opioid analgesics, 2-phenylpiperidine derivatives represent a distinct chemical space with a different range of potential applications.[1][2]
The incorporation of fluorine atoms, as in 2-(3,4-difluorophenyl)piperidine, is a common strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. The difluoro substitution pattern on the phenyl ring can influence the molecule's electronic properties, pKa, and interactions with metabolic enzymes and target proteins.
Physicochemical Properties
The hydrochloride salt form of 2-(3,4-difluorophenyl)piperidine is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base.[5][6]
Data Summary
| Property | Predicted/Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₁H₁₄ClF₂N | Based on chemical structure |
| Molecular Weight | 233.68 g/mol | Based on chemical structure |
| pKa (of the piperidinium ion) | 9.0 - 10.5 | The pKa of piperidine is around 11.2. Electron-withdrawing fluorine atoms on the phenyl ring are expected to lower the basicity of the piperidine nitrogen.[5][7][8][9][10] |
| Aqueous Solubility | Soluble | As a hydrochloride salt, it is expected to be soluble in water. The exact solubility would need experimental determination.[5][6][11][12] |
| Melting Point (°C) | >200 °C (decomposes) | Piperidine hydrochloride has a melting point of 245-248 °C. Phenyl substitution may alter this, but a high melting point is expected for the salt.[11] |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[6] |
Synthesis and Characterization
The synthesis of 2-substituted piperidines can be achieved through various synthetic routes. A common and effective method involves the asymmetric hydrogenation of a corresponding substituted pyridine precursor.[4][13][14][15]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(3,4-Difluorophenyl)piperidine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of 2-(3,4-Difluorophenyl)pyridine:
-
To a solution of 2-bromopyridine (1.0 eq) and 3,4-difluorophenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to yield 2-(3,4-difluorophenyl)pyridine.
-
-
Asymmetric Hydrogenation to 2-(3,4-Difluorophenyl)piperidine:
-
In a high-pressure reactor, dissolve 2-(3,4-difluorophenyl)pyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral catalyst, such as an iridium or rhodium complex with a chiral phosphine ligand (e.g., [Ir(cod)Cl]₂ with (R)-MeO-BoQPhos).[13]
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and stir at a controlled temperature until the reaction is complete.
-
Carefully release the pressure, remove the catalyst by filtration, and concentrate the solvent to obtain the crude 2-(3,4-difluorophenyl)piperidine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 2-(3,4-difluorophenyl)piperidine in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 2-(3,4-difluorophenyl)piperidine hydrochloride.[11][12]
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and the presence of the difluorophenyl and piperidine moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Potential Pharmacological Profile
Potential Mechanisms of Action
The pharmacological activity of 2-phenylpiperidine derivatives can be diverse and is highly dependent on other substitutions on both the phenyl and piperidine rings. Potential mechanisms of action could include:
-
Dopamine Receptor Modulation: Some difluorinated piperidine derivatives have been investigated as antagonists for dopamine receptors, such as the D4 receptor.[3]
-
Opioid Receptor Activity: Although less common for 2-substituted phenylpiperidines compared to their 4-substituted counterparts, interaction with opioid receptors cannot be entirely ruled out and would require experimental evaluation.[1][17]
-
Monoamine Reuptake Inhibition: Phenylpiperidine structures are present in compounds that act as monoamine reuptake inhibitors, suggesting a potential role in modulating neurotransmitter levels.[2]
Logical Relationship Diagram for Pharmacological Investigation
Caption: A logical workflow for the pharmacological investigation of a novel compound.
Conclusion
2-(3,4-Difluorophenyl)piperidine hydrochloride is a compound of interest within the broader class of pharmacologically active phenylpiperidines. While specific experimental data is scarce, this guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic route, and potential avenues for pharmacological investigation based on established chemical principles and data from related analogues. The difluoro substitution pattern suggests potentially favorable metabolic and binding properties, making this compound a candidate for further research in the development of novel CNS-active agents. Further empirical studies are necessary to fully characterize its properties and elucidate its therapeutic potential.
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